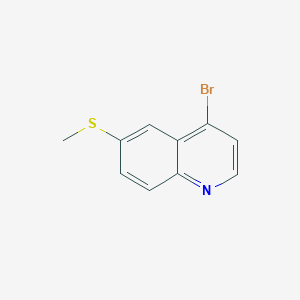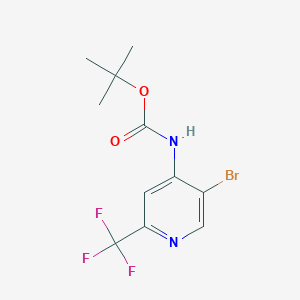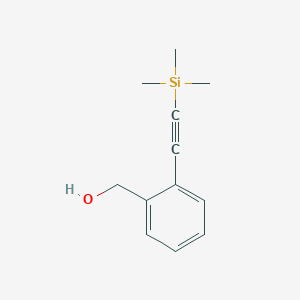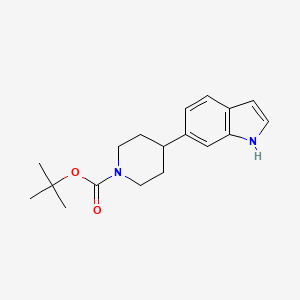
4-Bromo-6-(methylthio)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(methylthio)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 4th position and a methylthio group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(methylthio)quinoline can be achieved through several methods. One common approach involves the bromination of 6-(methylthio)quinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzyl bromide with carbon disulfide and subsequent cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-(methylthio)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Catalysts like palladium on carbon, hydrogen gas, and solvents like ethanol or methanol.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated quinoline derivatives.
Applications De Recherche Scientifique
4-Bromo-6-(methylthio)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Quinoline derivatives, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoquinoline: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
6-Methylthioquinoline: Lacks the bromine atom, which may influence its substitution reactions and overall reactivity.
4-Chloro-6-(methylthio)quinoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
Uniqueness
4-Bromo-6-(methylthio)quinoline is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H8BrNS |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
4-bromo-6-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8BrNS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
Clé InChI |
PHWIHZPVBCKTAP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=CN=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)

![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)



![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)

![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)

